molecular formula C14H19ClN4O3 B2670054 Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate CAS No. 2377034-40-5

Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B2670054
CAS No.: 2377034-40-5
M. Wt: 326.78
InChI Key: NQOMCCQMGAOALN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions . For instance, the synthesis of “Tert-butyl 2- (4-aminophenyl)pyrrolidine-1-carboxylate” involves the addition of LiHMDS to a round bottom flask, followed by the addition of Pd2 (dba)3.CHCl3 and P (tBu)3.HBF4.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound has been implicated in various chemical syntheses and reactions showcasing its versatility. For instance, Rossi et al. (2007) explored the divergent and solvent-dependent reactions of a closely related diaza-diene with enamines, highlighting the compound's potential in the synthesis of pyridazines and amino-pyrroles through different reaction pathways, including [4+2] cycloaddition and addition/cyclization mechanisms (E. Rossi et al., 2007). This study underscores the chemical reactivity of related compounds, potentially extending to the subject compound.

Catalysis and Water Oxidation

A new family of Ru complexes, as detailed by Zong and Thummel (2005), includes ligands related to the compound . These complexes are significant for water oxidation, a crucial reaction in artificial photosynthesis and renewable energy storage (R. Zong & R. Thummel, 2005). The research indicates potential applications in catalysis and environmental sustainability.

Properties

IUPAC Name

tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-7-6-9(8-19)16-12(20)10-4-5-11(15)18-17-10/h4-5,9H,6-8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOMCCQMGAOALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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